molecular formula C8H8BrNO2S B2863197 Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate CAS No. 1694603-35-4

Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate

Cat. No.: B2863197
CAS No.: 1694603-35-4
M. Wt: 262.12
InChI Key: OCOQUKFHRRACTP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a methyl ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate typically involves the bromination of a thiazole precursor followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine to introduce the bromine atom at the 2-position. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. Finally, esterification with methanol in the presence of an acid catalyst yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted thiazoles.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrothiazoles.

Scientific Research Applications

Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research into its derivatives has shown promise in the development of new therapeutic agents.

    Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromothiazole-4-carboxylate: Similar structure but lacks the cyclopropyl group.

    Ethyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    2-Bromo-4-cyclopropyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules with specific biological activities.

Properties

IUPAC Name

methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-12-7(11)6-5(4-2-3-4)10-8(9)13-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOQUKFHRRACTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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